molecular formula C18H20N2O3 B4086162 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No.: B4086162
M. Wt: 312.4 g/mol
InChI Key: GBWXAFZKMGVSSC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole is a synthetic organic compound characterized by its benzimidazole core structure substituted with a 3,4-dimethoxyphenyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution with 3,4-Dimethoxyphenyl Group:

    Attachment of 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the aromatic substituents, potentially leading to hydrogenated derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, sulfonates, and various electrophiles/nucleophiles are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This specific compound could be explored for similar applications, including as a lead compound in drug discovery.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and benzimidazole core could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1H-benzimidazole: Lacks the 2-methoxyethyl group, potentially altering its chemical and biological properties.

    1-(2-Methoxyethyl)-1H-benzimidazole: Lacks the 3,4-dimethoxyphenyl group, which might reduce its efficacy in certain applications.

    3,4-Dimethoxyphenyl derivatives: Compounds like 3,4-dimethoxyphenethylamine share the dimethoxyphenyl group but differ significantly in their core structure and overall properties.

Uniqueness

The unique combination of the benzimidazole core with both 3,4-dimethoxyphenyl and 2-methoxyethyl groups distinguishes 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole from other compounds. This specific structure may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-21-11-10-20-15-7-5-4-6-14(15)19-18(20)13-8-9-16(22-2)17(12-13)23-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWXAFZKMGVSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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